molecular formula C10H15NO B3026708 (S)-2-(ethylamino)-2-phenylethanol CAS No. 1063734-78-0

(S)-2-(ethylamino)-2-phenylethanol

Cat. No.: B3026708
CAS No.: 1063734-78-0
M. Wt: 165.23 g/mol
InChI Key: TWZJJFDOOZXNRO-SNVBAGLBSA-N
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Description

(S)-2-(ethylamino)-2-phenylethanol, also known as ephedrine, is a natural alkaloid found in plants of the Ephedra genus. It is a sympathomimetic drug that stimulates the central nervous system and has been used for centuries in traditional Chinese medicine to treat respiratory ailments such as asthma, bronchitis, and nasal congestion. Ephedrine is also used as a performance-enhancing drug and as a weight loss supplement due to its ability to suppress appetite and increase metabolism. In

Scientific Research Applications

Synthesis and Characterization

A study by Hoang et al. (2017) developed a method for the synthesis of 2-(2-(dialkylamino)ethylamino)ethanols, related to (S)-2-(ethylamino)-2-phenylethanol, through the epoxide ring opening in styrene oxide. The research detailed the synthesis process and provided characterizations like FT-IR, 1H- and 13C-NMR, and HRMS-ESI, contributing significantly to the understanding of the synthesis and properties of similar compounds (Hoang et al., 2017).

Biotechnological Production

Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol, an analog to this compound, emphasizing microbial transformation processes. This bioprocess is environmentally friendly and produces "natural" products, offering an alternative to chemical synthesis (Hua & Xu, 2011).

Extraction Techniques

Research by Zou Shuang-shuan (2014) explored the extraction process of 2-phenylethanol using ionic liquids, providing insights into factors affecting extraction efficiency. Such methodologies can be relevant for the extraction of related compounds like this compound (Zou Shuang-shuan, 2014).

Microwave Spectroscopy Applications

A study by Melandri et al. (2009) used free jet microwave absorption to study the shape of biomolecules, including 2-amino-1-phenylethanol, which is structurally similar to this compound. This research helps in understanding the conformational properties of these molecules (Melandri et al., 2009).

Bioconversion Processes

Martínez-Avila et al. (2018) reviewed bioprocesses for the production of 2-phenylethanol and its derivatives, providing insights into the development of biotechnological approaches for similar compounds like this compound (Martínez-Avila et al., 2018).

Metabolic Engineering in Microorganisms

Kim et al. (2014) reported on the metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol, demonstrating the potential for engineering microorganisms for the synthesis of related compounds (Kim et al., 2014).

Properties

IUPAC Name

(2S)-2-(ethylamino)-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJJFDOOZXNRO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651601
Record name (2S)-2-(Ethylamino)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-78-0
Record name (2S)-2-(Ethylamino)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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